Thromboxane A2 (TXA2) is a biologically active lipid mediator derived from arachidonic acid through the cyclooxygenase pathway. [] It belongs to the prostanoid family, which includes prostaglandins, prostacyclin, and thromboxanes. [] While TXA2 is widely studied in the context of cardiovascular disease, it has diverse roles in other physiological processes. TXA2 is primarily synthesized by platelets and plays a critical role in hemostasis by inducing platelet aggregation and vasoconstriction. [] Its potent biological activity contributes to various inflammatory and pathophysiological conditions. [, ]
Future Directions
Development of tissue-specific TXA2 synthase inhibitors: This would allow for targeted inhibition of TXA2 production in specific organs, minimizing potential side effects associated with systemic inhibition. []
Related Compounds
Thromboxane B2 (TXB2)
Compound Description: Thromboxane B2 is the stable hydrolysis product of TXA2. While TXA2 is highly unstable and degrades rapidly in aqueous solutions, TXB2 is stable and easily measurable, making it a valuable marker for TXA2 production in biological samples. [, , , , , , , ]
11-Dehydrothromboxane B2
Compound Description: 11-Dehydrothromboxane B2 is a major enzymatic metabolite of TXB2, primarily formed in the liver. It is a long-lived metabolite with a half-life of 45 minutes. [] This compound is less prone to artifacts from ex vivo platelet activation compared to TXB2. []
Relevance: As an enzymatic product of TXB2, 11-Dehydrothromboxane B2 serves as a more reliable indicator of TXA2 biosynthesis in vivo than TXB2, particularly for detecting short-term changes in TXA2 production. []
2,3-Dinor-thromboxane B2
Compound Description: 2,3-Dinor-thromboxane B2 is a further metabolized product of TXB2, formed via beta-oxidation. It is another stable, measurable metabolite that reflects TXA2 production. [, ]
Relevance: Similar to 11-Dehydrothromboxane B2, 2,3-Dinor-thromboxane B2 is valuable for assessing TXA2 biosynthesis in vivo. Elevated urinary levels of this compound have been observed in various human syndromes associated with platelet activation. [, ]
11-Dehydro-13,14-dihydro-15-keto-thromboxane B2
Compound Description: This compound is another metabolite of TXB2 detected in plasma. []
Relevance: It serves as an additional marker for studying TXA2 metabolism and clearance, contributing to a comprehensive understanding of TXA2 production. []
Carbocyclic Thromboxane A2 (cTxA2)
Compound Description: cTxA2 is a stable analog of TXA2, often used in research to investigate the effects of TXA2 due to its longer half-life. In studies, cTxA2 has been shown to cause contraction of dog tracheal tissue and inhibit excitatory neuro-effector transmission, similar to TXA2. []
Relevance: cTxA2 mimics the biological activity of TXA2 and is a valuable tool for studying TXA2 receptor activation and downstream signaling pathways. []
Compound Description: U46619 is a potent agonist of the thromboxane A2 receptor (TP receptor), mimicking the actions of TXA2. [, , , , , , ]
Relevance: As a TXA2 mimetic, U46619 is frequently used in research to study the effects of TXA2 receptor activation. [, , , , , , ] It helps researchers understand the physiological and pathological roles of TXA2 without the challenge of its rapid degradation.
Prostaglandin I2 (PGI2)
Compound Description: PGI2, also known as prostacyclin, is another arachidonic acid metabolite produced through the cyclooxygenase pathway. PGI2 has opposing effects to TXA2. It is a potent vasodilator and inhibits platelet aggregation. [, , , , , , ]
Relevance: The balance between PGI2 and TXA2 is crucial for maintaining vascular homeostasis. [, ] Dysregulation of this balance, with increased TXA2 and/or decreased PGI2, has been implicated in various cardiovascular diseases, including atherosclerosis. [, , ]
6-keto-Prostaglandin F1α (6-keto-PGF1α)
Compound Description: 6-keto-PGF1α is the stable hydrolysis product of PGI2 and is used as a marker for PGI2 production. [, , ]
Prostaglandin H2 (PGH2)
Compound Description: PGH2 is a precursor molecule in the arachidonic acid cascade, giving rise to both TXA2 and PGI2. [, ] It can activate the TP receptor. []
8-iso-Prostaglandin F2α (8-iso-PGF2α or 8-epi-PGF2α)
Compound Description: 8-iso-PGF2α is a prostaglandin-like compound formed non-enzymatically by free radical-catalyzed peroxidation of arachidonic acid. Increased levels of 8-iso-PGF2α are considered a reliable marker of oxidative stress. [, ] In the context of pancreatic stellate cells, 8-iso-PGF2α can induce activation and collagen production, processes that are thought to be mediated, at least in part, by the TXA2 receptor. []
Relevance: While not directly involved in the TXA2 pathway, 8-iso-PGF2α can influence cellular processes, such as pancreatic stellate cell activation, through mechanisms that may involve the TXA2 receptor. []
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is another important arachidonic acid metabolite derived from PGH2. It exhibits diverse physiological and pathophysiological effects, including roles in inflammation, pain, and fever. [, ]
Prostaglandin F2α (PGF2α)
Compound Description: PGF2α is a prostaglandin involved in various physiological processes, including smooth muscle contraction and inflammation. [, ]
Leukotriene C4 (LTC4)
Compound Description: LTC4 belongs to the leukotriene family of lipid mediators derived from arachidonic acid through the lipoxygenase pathway. LTC4 is a potent bronchoconstrictor and contributes to airway inflammation and hyperresponsiveness in asthma. [, ]
Leukotriene D4 (LTD4)
Compound Description: LTD4 is a metabolite of LTC4 and, similar to LTC4, is a potent bronchoconstrictor involved in inflammatory responses. [, ]
Leukotriene E4 (LTE4)
Compound Description: LTE4 is a metabolite of LTD4 and retains some bronchoconstrictor activity, albeit weaker than LTC4 and LTD4. []
Source and Classification
Thromboxane A2 belongs to the family of eicosanoids, which are lipid mediators derived from polyunsaturated fatty acids. Specifically, it is classified as a thromboxane, a subclass of prostanoids. Thromboxanes are characterized by their role in hemostatic processes and inflammation. Thromboxane A2 is predominantly synthesized in platelets but can also be produced by other cell types such as macrophages and endothelial cells.
Synthesis Analysis
The synthesis of thromboxane A2 occurs via a multi-step enzymatic pathway:
Release of Arachidonic Acid: Phospholipase A2 cleaves arachidonic acid from membrane phospholipids.
Formation of Prostaglandin H2: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H2.
Conversion to Thromboxane A2: Prostaglandin H2 is then converted to thromboxane A2 by thromboxane synthase.
Thromboxane A2 is highly unstable, with a half-life of approximately 30 seconds at physiological pH (7.4), rapidly converting to the inactive thromboxane B2 upon hydration. Recent studies have focused on synthesizing more stable analogs to facilitate research on its biological functions.
Molecular Structure Analysis
Thromboxane A2 has a complex bicyclic structure characterized by a unique oxetane ring. The molecular formula is C_20H_24O_5S, and its structure includes:
Bicyclic Framework: This includes an oxetane ring which contributes to its biological activity.
Functional Groups: Hydroxyl groups and a ketone group are present, which are critical for receptor binding and activity.
The structural specificity of thromboxane A2 is essential for its interaction with thromboxane receptors, influencing platelet activation and aggregation.
Chemical Reactions Analysis
Thromboxane A2 participates in several key biochemical reactions:
Platelet Activation: It stimulates platelet aggregation through activation of the thromboxane receptor, leading to shape change and degranulation.
Vasoconstriction: Thromboxane A2 induces vasoconstriction in vascular smooth muscle cells, contributing to increased blood pressure during inflammatory responses.
Due to its rapid degradation, studies often utilize synthetic analogs or metabolites like thromboxane B2 for experimental purposes.
Mechanism of Action
The mechanism of action of thromboxane A2 involves:
Receptor Binding: Thromboxane A2 binds to the thromboxane receptor (TP), a G protein-coupled receptor.
Signal Transduction: Binding activates Gq and G12/G13 proteins, leading to:
Activation of phospholipase C, resulting in increased intracellular calcium levels.
Activation of protein kinase C pathways.
Biological Effects: These signaling events culminate in platelet aggregation and vasoconstriction, essential for hemostasis.
Physical and Chemical Properties Analysis
Thromboxane A2 exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 352.47 g/mol.
Solubility: Highly lipophilic due to its lipid nature; poorly soluble in water.
Stability: Extremely unstable in aqueous solutions; rapidly hydrolyzes to thromboxane B2.
These properties impact its biological function and the methodologies used for studying its effects in vitro and in vivo.
Applications
Thromboxane A2 has significant scientific applications:
Cardiovascular Research: Its role in platelet aggregation makes it a target for understanding thrombosis and cardiovascular diseases.
Pharmacology: Antiplatelet drugs like aspirin inhibit the production of thromboxane A2, highlighting its clinical relevance in managing cardiovascular conditions.
Biomarker Studies: Urinary metabolites of thromboxane B2 are used as indirect measures of thromboxane A2 production, aiding in clinical diagnostics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression. UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.
UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM; inactive at autotaxin and LPA2-6 receptors).
UCM-1336 is a potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor ( IC50 = 2 μM). UCM-1336 improves survival in Ras-driven acute myeloid leukemia. UCM-1336 significantly impairs the membrane association of the four Ras isoforms, leading to a decrease of Ras activity and to inhibition of Ras downstream signaling pathways. In addition, it induces cell death in a variety of Ras-mutated tumor cell lines and increases survival in an in vivo model of acute myeloid leukemia.